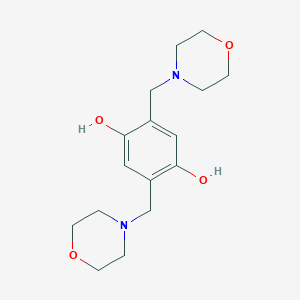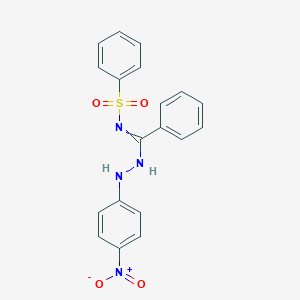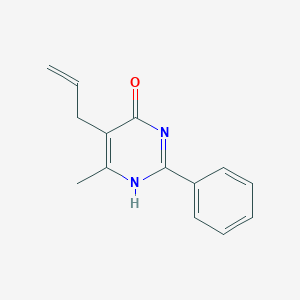
MSX-127
Übersicht
Beschreibung
MSX-127 is a chemical compound known for its role as a C-X-C chemokine receptor type 4 (CXCR4) antagonist. It has shown significant potential in inhibiting cancer metastasis and regulating stem cell trafficking . The molecular formula of this compound is C16H24N2O4, and its molecular weight is 308.37 g/mol .
Wissenschaftliche Forschungsanwendungen
MSX-127 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die CXCR4-Antagonisierung und ihre Auswirkungen auf chemische Signalwege zu untersuchen.
Biologie: Spielt eine entscheidende Rolle bei der Untersuchung der Zellsignalgebung und -migration, insbesondere in der Krebsforschung.
Medizin: Wird für sein Potenzial zur Hemmung der Krebsmetastasierung und als therapeutisches Mittel bei verschiedenen Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Arzneimittelforschung eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an den CXCR4-Rezeptor bindet und so die Interaktion zwischen CXCR4 und seinem Liganden, dem stromaabgeleiteten Faktor 1 (SDF-1), blockiert. Diese Hemmung verhindert die Aktivierung nachgeschalteter Signalwege, die an der Zellmigration, -proliferation und -überlebensfähigkeit beteiligt sind. Die molekularen Zielstrukturen umfassen den CXCR4-Rezeptor und die damit verbundenen G-Protein-gekoppelten Rezeptorwege .
Ähnliche Verbindungen:
Balixafortid: Ein weiterer CXCR4-Antagonist mit ähnlichen hemmenden Wirkungen auf die Krebsmetastasierung.
ATI-2341: Ein potenter CXCR4-Antagonist, der in der Forschung aufgrund seiner Antikrebswirkungen eingesetzt wird.
Ulocuplumab: Bekannt für seine Rolle bei der Hemmung von CXCR4-vermittelten Signalwegen
Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Reinheit, Stabilität und Wirksamkeit bei der Hemmung von CXCR4 aus. Seine einzigartige chemische Struktur ermöglicht spezifische Wechselwirkungen mit dem CXCR4-Rezeptor, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .
Wirkmechanismus
Mode of Action
MSX-127 acts as a CXCR4 antagonist This means it binds to the CXCR4 receptor and inhibits its function
Biochemical Pathways
CXCR4 plays an important role in several biochemical pathways. It is involved in cancer metastasis , regulation of stem cell trafficking , and neovascularization . By acting as a CXCR4 antagonist, this compound can potentially affect these pathways and their downstream effects.
Result of Action
The primary known result of this compound’s action is the inhibition of cancer metastasis . This suggests that it may have potential therapeutic applications in the treatment of cancer.
Biochemische Analyse
Biochemical Properties
MSX-127 interacts with the CXCR4 receptor, a seven trans-membrane G-protein coupled receptor (GPCR) classified as a member of the family I GPCR or rhodopsin-like GPCR family . The nature of this interaction is antagonistic, meaning that this compound binds to the CXCR4 receptor and inhibits its function .
Cellular Effects
This compound has been shown to inhibit cancer metastasis This suggests that it may influence cell function by affecting cell signaling pathways related to cancer progression
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic interaction with the CXCR4 receptor By binding to this receptor, this compound can inhibit its function and potentially alter gene expression and enzyme activity within the cell
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MSX-127 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route is proprietary and often involves the use of specific reagents and catalysts to achieve high purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes rigorous purification steps to achieve the desired purity level of 99.68% .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine rings.
Reduction: Reduction reactions can target the aromatic ring, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in research and development .
Vergleich Mit ähnlichen Verbindungen
Balixafortide: Another CXCR4 antagonist with similar inhibitory effects on cancer metastasis.
ATI-2341: A potent CXCR4 antagonist used in research for its anti-cancer properties.
Ulocuplumab: Known for its role in inhibiting CXCR4-mediated signaling pathways
Uniqueness of MSX-127: this compound stands out due to its high purity, stability, and effectiveness in inhibiting CXCR4. Its unique chemical structure allows for specific interactions with the CXCR4 receptor, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
IUPAC Name |
2,5-bis(morpholin-4-ylmethyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c19-15-10-14(12-18-3-7-22-8-4-18)16(20)9-13(15)11-17-1-5-21-6-2-17/h9-10,19-20H,1-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGCIZWVIVXHFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2O)CN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984634 | |
| Record name | 2,5-Bis[(morpholin-4-yl)methyl]benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6616-56-4 | |
| Record name | 6616-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6616-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Bis[(morpholin-4-yl)methyl]benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-BIS-(MORPHOLINOMETHYL)-HYDROQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({5-Nitro-2-methoxyphenyl}hydrazono)-1-[(4-methylphenyl)sulfonyl]acetone](/img/structure/B376905.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(2-iodophenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B376907.png)


![N-[6,6-dimethyl-3-oxido-2-phenyl-4-(1-piperidinyl)-3,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphol-3-yl]-N-phenylamine](/img/structure/B376912.png)

![N-[1-(1-adamantyl)ethyl]-N'-(2-naphthyl)thiourea](/img/structure/B376915.png)
![4,12,12-trimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B376917.png)
![12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B376918.png)

![4-benzyl-12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B376921.png)


